molecular formula C17H18Cl3N B15129970 4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Cat. No.: B15129970
M. Wt: 342.7 g/mol
InChI Key: LDIZHWJFDILCKL-UHFFFAOYSA-N
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Description

rac-cis-2,3-Dichloro Sertraline Hydrochloride is a chemical compound known for being an impurity of Sertraline, a widely used antidepressant. The compound has the molecular formula C17H17Cl2N•HCl and a molecular weight of 342.69 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-cis-2,3-Dichloro Sertraline Hydrochloride involves the reaction of 2,3-dichlorophenyl with 1,2,3,4-tetrahydro-N-methylnaphthalenamine. The reaction is typically carried out under controlled conditions to ensure the formation of the desired isomer .

Industrial Production Methods

it is likely that the compound is produced using standard organic synthesis techniques, followed by purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

rac-cis-2,3-Dichloro Sertraline Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated derivatives, while reduction could lead to the formation of dechlorinated products .

Scientific Research Applications

rac-cis-2,3-Dichloro Sertraline Hydrochloride is primarily used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of rac-cis-2,3-Dichloro Sertraline Hydrochloride is not well-documented. as an impurity of Sertraline, it is likely to interact with similar molecular targets and pathways. Sertraline primarily acts as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain by inhibiting its reuptake into presynaptic cells .

Comparison with Similar Compounds

Similar Compounds

    Sertraline: The parent compound, widely used as an antidepressant.

    2,3-Dichloro Sertraline: A closely related compound with similar chemical properties.

    N-methyl-1,2,3,4-tetrahydro-naphthalenamine derivatives: Compounds with similar structural features

Uniqueness

rac-cis-2,3-Dichloro Sertraline Hydrochloride is unique due to its specific isomeric form and the presence of two chlorine atoms at the 2 and 3 positions on the phenyl ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research purposes .

Properties

Molecular Formula

C17H18Cl3N

Molecular Weight

342.7 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19;/h2-8,12,16,20H,9-10H2,1H3;1H

InChI Key

LDIZHWJFDILCKL-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl

Origin of Product

United States

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